molecular formula C34H49N5O2 B13059138 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B13059138
M. Wt: 559.8 g/mol
InChI Key: CXGYZUHRSDOJIS-UHFFFAOYSA-N
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Description

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, introduction of the piperidine moiety, and subsequent functionalization with the acetylphenylamino and diisopentyl groups. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups attached to the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s benzimidazole core and piperidine moiety make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of benzimidazole derivatives.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C34H49N5O2

Molecular Weight

559.8 g/mol

IUPAC Name

2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36)

InChI Key

CXGYZUHRSDOJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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